molecular formula C19H12Cl2N2O3 B5441189 (5E)-5-[3,5-dichloro-4-(prop-2-yn-1-yloxy)benzylidene]-3-phenylimidazolidine-2,4-dione

(5E)-5-[3,5-dichloro-4-(prop-2-yn-1-yloxy)benzylidene]-3-phenylimidazolidine-2,4-dione

Cat. No.: B5441189
M. Wt: 387.2 g/mol
InChI Key: JHGAUNUBBNXBKB-LFIBNONCSA-N
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Description

(5E)-5-[3,5-dichloro-4-(prop-2-yn-1-yloxy)benzylidene]-3-phenylimidazolidine-2,4-dione is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzylidene group, dichloro substituents, and an imidazolidine-2,4-dione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[3,5-dichloro-4-(prop-2-yn-1-yloxy)benzylidene]-3-phenylimidazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazolidine-2,4-dione core: This can be achieved by reacting an appropriate amine with a diketone under acidic or basic conditions.

    Introduction of the benzylidene group: This step involves the condensation of the imidazolidine-2,4-dione with a benzaldehyde derivative in the presence of a base such as sodium hydroxide or potassium carbonate.

    Substitution with dichloro and prop-2-yn-1-yloxy groups: The final step includes the substitution reactions to introduce the dichloro and prop-2-yn-1-yloxy groups onto the benzylidene ring. This can be achieved using chlorinating agents and propargyl alcohol under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[3,5-dichloro-4-(prop-2-yn-1-yloxy)benzylidene]-3-phenylimidazolidine-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichloro positions, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazolidine derivatives.

Scientific Research Applications

(5E)-5-[3,5-dichloro-4-(prop-2-yn-1-yloxy)benzylidene]-3-phenylimidazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (5E)-5-[3,5-dichloro-4-(prop-2-yn-1-yloxy)benzylidene]-3-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-[3,5-dichloro-4-(prop-2-yn-1-yloxy)benzylidene]-3-methylimidazolidine-2,4-dione
  • (5E)-5-[3,5-dichloro-4-(prop-2-yn-1-yloxy)benzylidene]-3-ethylimidazolidine-2,4-dione

Uniqueness

The uniqueness of (5E)-5-[3,5-dichloro-4-(prop-2-yn-1-yloxy)benzylidene]-3-phenylimidazolidine-2,4-dione lies in its specific substitution pattern and the presence of the prop-2-yn-1-yloxy group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(5E)-5-[(3,5-dichloro-4-prop-2-ynoxyphenyl)methylidene]-3-phenylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl2N2O3/c1-2-8-26-17-14(20)9-12(10-15(17)21)11-16-18(24)23(19(25)22-16)13-6-4-3-5-7-13/h1,3-7,9-11H,8H2,(H,22,25)/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHGAUNUBBNXBKB-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=C(C=C(C=C1Cl)C=C2C(=O)N(C(=O)N2)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCOC1=C(C=C(C=C1Cl)/C=C/2\C(=O)N(C(=O)N2)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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